molecular formula C11H14ClNO2 B13539288 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine

2-(2-Chloro-3,4-dimethoxyphenyl)azetidine

Cat. No.: B13539288
M. Wt: 227.69 g/mol
InChI Key: WIXSVLQGEWPOOB-UHFFFAOYSA-N
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Description

2-(2-Chloro-3,4-dimethoxyphenyl)azetidine is an organic compound characterized by a four-membered azetidine ring substituted with a 2-chloro-3,4-dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it presents certain challenges.

Another method involves the cyclization of appropriate precursors, such as the reaction of 2-chloro-3,4-dimethoxyphenylamine with suitable reagents under controlled conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3,4-dimethoxyphenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior. It can undergo ring-opening reactions, leading to the formation of polyamines and other derivatives . These reactions are essential for its applications in polymer chemistry and materials science.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)azetidine

InChI

InChI=1S/C11H14ClNO2/c1-14-9-4-3-7(8-5-6-13-8)10(12)11(9)15-2/h3-4,8,13H,5-6H2,1-2H3

InChI Key

WIXSVLQGEWPOOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CCN2)Cl)OC

Origin of Product

United States

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